Alpha-D-Glucose

Crystallization process control Pharmaceutical formulation Industrial glucose purification

Specify α‑D‑Glucose (CAS 492‑62‑6) instead of generic D‑glucose to eliminate anomeric variability. This crystalline α‑anomer is the preferred substrate for glucokinase kinetics (lower Km/Vmax than β‑anomer), potent insulin‑secretion studies, and stereoselective α‑glycosylation. Its anhydrous form ensures reproducible mutarotation profiles, crystallization control, and consistent dissolution kinetics. Procurement of ≥98% purity α‑D‑glucose safeguards experimental integrity, batch‑to‑batch reproducibility, and regulatory‑ready data comparability.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 492-62-6
Cat. No. B109853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-D-Glucose
CAS492-62-6
Synonymsα-D-Glucose;  α-Dextrose;  α-Glucose; 
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility500 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Glucose CAS 492-62-6: Anhydrous Anomer Baseline for Stereospecific Procurement


Alpha-D-glucose (CAS 492-62-6), also designated α-D-glucopyranose, is one of two primary anomeric forms of D-glucose, differing from its β-anomer by the axial orientation of the hydroxyl group at the C1 anomeric carbon [1]. As the anhydrous α-anomer, it exhibits distinct physical characteristics: melting point 146–158°C (literature and supplier-dependent) [2], specific optical rotation [α]D20 +113.4° in crystalline form and +52° at equilibrium in aqueous solution [1][2], and water solubility of approximately 450.5 g/L at 25°C [2]. The compound is a reducing aldose monosaccharide that undergoes spontaneous mutarotation in aqueous solution, establishing an equilibrium with its β-anomer. Critically, commercial D-glucose is predominantly supplied as α-D-glucose due to its preferential crystallization at ambient temperatures, making this anomer the standard reference material for procurement in analytical, biochemical, and industrial applications where anomer identity and crystalline form integrity affect experimental outcomes [3].

Alpha-D-Glucose CAS 492-62-6: Why Generic D-Glucose Procurement Lacks Anomeric Fidelity


Procuring generic 'D-glucose' without specifying the α-anomer introduces critical uncertainty in applications where stereochemistry governs biological recognition, enzymatic kinetics, or crystallization behavior. D-glucose exists as an interconverting equilibrium mixture of α- and β-pyranose anomers (approximately 36% α and 64% β at equilibrium in aqueous solution at room temperature) plus trace furanose forms [1]. This mutarotation process is kinetically significant, with time-dependent changes in optical rotation and biological activity upon dissolution [2]. The α- and β-anomers differ in three operationally consequential ways: (1) their crystalline solubilities diverge significantly at different temperatures, dictating which anomer precipitates under given process conditions [3]; (2) key glucose-metabolizing enzymes, including glucokinase, exhibit anomeric specificity in both kinetic parameters (Km, Vmax) and regulatory sensitivity [4]; and (3) the α-anomer demonstrates superior insulinotropic potency in pancreatic β-cell models [5]. Consequently, substitution of α-D-glucose with equilibrium D-glucose, glucose monohydrate, or β-D-glucose alters experimental kinetics, compromises crystallinity-dependent formulations, and invalidates comparative data in enzyme assays. The evidence presented below quantifies these differentiation dimensions, enabling scientifically justified procurement decisions.

Alpha-D-Glucose CAS 492-62-6: Quantified Differentiation Evidence vs β-Anomer and Equilibrium D-Glucose


Crystalline Solubility Inversion: α-D-Glucose Dominates Ambient Precipitation While β-Anomer Crystallizes at Elevated Temperatures

The solubility profile of α-D-glucose differs fundamentally from that of β-D-glucose in a temperature-dependent manner that determines crystalline product identity. At room temperature, α-D-glucose exhibits lower aqueous solubility than the β-anomer, making it the predominant crystalline form recovered under ambient conditions. At elevated temperatures (approximately 98°C and above), this solubility relationship inverts: α-D-glucose becomes considerably more soluble, and β-D-glucose selectively crystallizes upon cooling [1]. This differential solubility is not a minor variation; it dictates which anomer is commercially available as the anhydrous crystalline solid versus the monohydrate form. Crystalline D-glucose in the solid state is exclusively of the α-type; upon aqueous dissolution, mutarotation converts a portion of dissolved α-D-glucose to the β-anomer, with the overall dissolution rate governed by both diffusion and mutarotation rate constants [2]. The practical implication is that α-D-glucose procurement ensures consistent crystalline phase identity and predictable dissolution kinetics in processes where anomer conversion timing affects downstream reactions.

Crystallization process control Pharmaceutical formulation Industrial glucose purification

Human Glucokinase Kinetics: α-D-Glucose Exhibits Lower Km and Reduced Sensitivity to Regulatory Protein Inhibition

Human liver and B-cell glucokinase display marked anomeric specificity in kinetic parameters. Using purified recombinant enzymes with radioactive anomer tracers, the maximal velocity, Hill number, and Km were found to be significantly lower with α-D-glucose than with β-D-glucose in both liver and B-cell isoforms. For liver glucokinase at 30°C with equilibrated D-glucose, Vmax = 16 μmol min⁻¹ mg⁻¹, Hill number = 1.8, and Ks = 6.9 mM; for B-cell glucokinase, Vmax = 7.3 μmol min⁻¹ mg⁻¹, Hill number = 2.0, and Ks = 7.1 mM [1]. With isolated anomers, the lower Km for α-D-glucose results in higher phosphorylation velocity at low hexose concentrations, whereas β-D-glucose predominates at high concentrations. Critically, phosphorylation of α-D-glucose by liver glucokinase is more resistant than that of β-D-glucose to inhibition by D-fructose-6-phosphate, as mediated by the glucokinase regulatory protein [1].

Enzymology Diabetes research Hepatic metabolism

Insulinotropic Potency: α-D-Glucose Exceeds β-Anomer in Stimulating Pancreatic Insulin Secretion

The α-anomer of D-glucose is more effective than the β-anomer in stimulating insulin secretion from pancreatic β-cells [1][2]. This observation, established as a key challenge to early substrate-site hypotheses of glucose-stimulated insulin release, demonstrates that insulin secretion responds differentially to the two anomers despite both being transported and phosphorylated. Importantly, this differential insulinotropic effect is not attributable to differences in glucose transport, glucose-6-phosphate accumulation, or overall metabolic flux, as β-D-glucose is at least as effective as α-D-glucose in stimulating counter-transport of 3-O-methyl-D-glucose, increasing islet glucose-6-phosphate content, and generating ³H₂O from D-(5-³H)-glucose metabolism [1]. The anomeric specificity thus appears to arise from post-phosphorylation metabolic channeling or signaling events.

Pancreatic β-cell physiology Insulin secretion Metabolic research

Stereoselective α-Glycosylation: Anhydrous α-D-Glucose Enables α-Selective Glycosidic Bond Formation in One-Stage Reactions

The procurement of anhydrous α-D-glucose rather than the equilibrium mixture or β-anomer is essential for stereoselective α-glycosylation protocols. Using 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose (derived from α-D-glucose) as the glycosyl donor, a mixture of trimethylsilyl bromide, cobalt(II) bromide, tetrabutylammonium bromide, and 4Å molecular sieves in dichloromethane enables stereoselective, one-stage α-glucosylation of alcohols [1]. This methodology produces α-linked disaccharide derivatives and α-D-glucopyranosyl oligosaccharides with high stereoselectivity. In parallel, triphenylmethylium perchlorate-catalyzed glycosylation of trityl-protected glucose derivatives with β-D-glucopyranosyl thiocyanates bearing non-participating O-2 substituents yields stereospecific α-D-glucosyl-D-glucose products [2]. Furthermore, systematic studies reveal that 3-O-acetylated D-gluco donors give α-anomers predominantly or exclusively, whereas per-O-benzylated donors afford mixtures of comparable amounts of α- and β-anomers .

Carbohydrate synthesis Glycosylation methodology Oligosaccharide preparation

Metabolic Channeling Specificity: α-D-Glucose-6-Phosphate Undergoes Exclusive Enzyme-to-Enzyme Channeling in Pancreatic Islets

Even in islets exposed to D-glucose at anomeric equilibrium, the metabolic fate of α-D-glucose differs vastly from that of β-D-glucose. The enzyme-to-enzyme channeling between hexokinase isoenzymes (particularly glucokinase) and phosphoglucoisomerase is restricted exclusively to α-D-glucose-6-phosphate [1]. Studies with tritiated D-glucose anomers in rat pancreatic islets have demonstrated that α-D-glucose-6-phosphate may undergo direct enzyme-to-enzyme channeling between glucokinase and phosphoglucoisomerase, a phenomenon not observed with the β-anomer-derived product [2]. The ratio of metabolic utilization was not significantly different from unity in the presence of β-D-glucose, whereas α-D-glucose exhibited distinct channeling behavior. This differential channeling has been proposed as a mechanistic explanation for the enhanced insulinotropic potency of α-D-glucose despite equivalent gross metabolic flux.

Metabolic flux analysis Pancreatic islet metabolism Substrate channeling

Anomer-Specific Optical Rotation: α-D-Glucose Displays +113.4° Before Mutarotation vs Equilibrium +52.5°

The optical rotation of α-D-glucose provides a definitive quantitative discriminator from the β-anomer and from equilibrated D-glucose mixtures. Crystalline α-D-glucose exhibits a specific rotation [α]D20 of +113.4°, whereas β-D-glucose measures +19.2°. When either anomer is dissolved in water, mutarotation proceeds until equilibrium is reached, at which point the specific rotation of the solution stabilizes at +52.5° [1]. This equilibrium corresponds to an anomeric composition of approximately 36% α-pyranose, 64% β-pyranose, and trace furanose forms as determined by ¹H-NMR at 25.0°C [2]. The α:β ratio of 1:1.4 observed for 3-O-methyl-D-glucose under similar conditions provides a reference for mutarotation kinetics [3]. The equilibrium is verifiable by ¹H-NMR after mutarotation occurs upon dissolution of crystalline α- or β-isomer [2].

Analytical chemistry Quality control Chiral purity assessment

Alpha-D-Glucose CAS 492-62-6: High-Value Application Scenarios Driven by Quantified Differentiation Evidence


Diabetes Research: β-Cell Physiology and Insulin Secretion Studies

α-D-Glucose is the preferred substrate for pancreatic β-cell insulin secretion studies because it is more effective than β-D-glucose in stimulating insulin release [1]. This anomeric specificity is not due to differential transport or gross metabolic flux but rather to exclusive enzyme-to-enzyme channeling of α-D-glucose-6-phosphate between glucokinase and phosphoglucoisomerase [2]. Researchers investigating glucose-stimulated insulin secretion, β-cell stimulus-secretion coupling, or metabolic signaling must use α-D-glucose to obtain physiologically relevant and reproducible data. Substitution with equilibrated D-glucose introduces uncontrolled anomeric variability that confounds interpretation of insulinotropic potency and metabolic channeling measurements.

Enzyme Kinetics: Human Glucokinase Characterization and Inhibitor Screening

α-D-Glucose is essential for accurate kinetic characterization of human liver and B-cell glucokinase. This enzyme displays significantly lower Km and Vmax with α-D-glucose than with β-D-glucose, and α-D-glucose phosphorylation exhibits greater resistance to glucokinase regulatory protein-mediated inhibition by D-fructose-6-phosphate [1]. For inhibitor screening and mechanistic enzymology, using α-D-glucose ensures that observed kinetic parameters reflect the true anomer-specific enzyme behavior rather than an averaged response to an anomeric mixture. Procurement of high-purity α-D-glucose eliminates the confounding variable of anomeric composition in Michaelis-Menten analyses, Hill coefficient determination, and regulatory protein interaction studies.

Carbohydrate Synthesis: Stereoselective α-Glycosylation for Oligosaccharide Preparation

α-D-Glucose serves as the essential starting material for stereoselective α-glycosylation reactions in carbohydrate chemistry. Protected derivatives of α-D-glucose, when employed as glycosyl donors with specific promoter systems (TMSBr/CoBr₂/TBAB/4Å molecular sieves), enable stereoselective one-stage α-glucosylation that would not be achievable with β-anomer-derived donors [1]. Similarly, 3-O-acetylated D-gluco donors from α-D-glucose yield α-anomers predominantly or exclusively, whereas per-O-benzylated donors produce α:β mixtures [2]. Synthesis of α-linked disaccharides, α-D-glucosyl-D-glucoses, and α-glucopyranosyl oligosaccharides relies on α-D-glucose as the stereochemically defined precursor to achieve high product yield and anomeric purity.

Crystallization Process Development: Anhydrous α-D-Glucose Production and Formulation

α-D-Glucose is the predominant crystalline form of D-glucose recovered under ambient conditions because it is less soluble than the β-anomer at room temperature [1]. This property makes α-D-glucose the natural target for industrial crystallization processes aimed at producing anhydrous crystalline glucose for pharmaceutical excipients, nutritional formulations, and fine chemical intermediates. The dissolution behavior of crystalline α-D-glucose is governed by both diffusion and mutarotation rate constants [2], which must be accounted for in process modeling. Understanding the temperature-dependent solubility inversion between α- and β-anomers (occurring at approximately 98°C) enables process engineers to select α-D-glucose as the starting material for controlled crystallization workflows that require consistent crystal form and predictable dissolution kinetics.

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